molecular formula C24H22N4O4 B2752587 N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251634-07-7

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2752587
CAS No.: 1251634-07-7
M. Wt: 430.464
InChI Key: KJTAKXQTBJEMTJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine moiety and a 2-methoxyphenylmethyl substituent. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry . The 2-methoxyphenyl group may influence lipophilicity and bioavailability, as seen in related acetamide derivatives .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-16-8-3-5-10-18(16)22-26-23(32-27-22)19-11-7-13-28(24(19)30)15-21(29)25-14-17-9-4-6-12-20(17)31-2/h3-13H,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTAKXQTBJEMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}. The structure features a methoxyphenyl group, a dihydropyridine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Table 1: Structural Components

ComponentDescription
Methoxyphenyl GroupEnhances lipophilicity and bioactivity
Dihydropyridine MoietyKnown for neuroprotective effects
Oxadiazole RingExhibits anticancer properties

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring possess significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted by Zhang et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against multiple cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-...MDA-MB-4350.24
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio...HCT1160.67
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-...K5620.275

Antimicrobial Activity

In addition to its anticancer effects, the compound also shows promise in antimicrobial applications. A study focused on synthesizing derivatives with oxadiazole rings reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity Results

CompoundBacteriaMIC (µg/mL)
N’-substituted oxadiazole derivativeStaphylococcus aureus15
N’-substituted oxadiazole derivativeEscherichia coli30

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.

Scientific Research Applications

Chemistry

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide serves as a valuable building block in organic synthesis and coordination chemistry. It can be used to create more complex molecules and as a ligand in various chemical reactions.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest it may exhibit antibacterial or antifungal effects.
  • Anticancer Activity : Preliminary investigations have shown promise in cancer cell line inhibition.

These properties make it a candidate for further exploration in drug development.

Medicine

In the medical field, the compound is being explored for its therapeutic effects:

  • Drug Development : Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.

The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.

Industry

The compound's structural properties lend themselves to applications in materials science:

  • Advanced Materials : Used in developing polymers and coatings that require specific chemical properties.

Comparison with Similar Compounds

N-(5-Chloro-2-Methoxyphenyl)-4-(5-Substituted-1,3,4-Oxadiazol-2-ylthio)Butanamide

  • Key Features : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl group to the acetamide backbone. The 5-chloro-2-methoxyphenyl substituent enhances lipophilicity compared to the target compound’s 2-methylphenyl-oxadiazole group.
  • Divergence: The sulfanyl bridge may reduce metabolic stability compared to the direct oxadiazole-pyridinone linkage in the target compound.

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides

  • Key Features: Contains a thiazolidinone ring instead of an oxadiazole, with a methoxyphenoxy spacer. The thiazolidinone is associated with hypoglycemic activity .
  • Activity : Exhibited significant hypoglycemic effects in mice, with an IC₅₀ of 8.2 µM for compound 3c .
  • Divergence: The thiazolidinone ring may introduce hepatotoxicity risks, whereas the oxadiazole in the target compound is generally better tolerated .

N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyridin-3-yl)-1-Oxo-1,3,3a,4-Tetrahydrobenzo[b]Oxazolo[3,4-d][1,4]Oxazin-3-yl)Methyl)Acetamide

  • Key Features : Combines a 5-methyl-1,2,4-oxadiazole with a pyridine-benzooxazine scaffold. The stereochemistry (3S,3aS) enhances target selectivity .
  • Activity : Reported as a potent kinase inhibitor (45.5% yield in synthesis) .

Physicochemical Properties

Property Target Compound N-(5-Chloro-2-Methoxyphenyl) Derivative Thiazolidinone Acetamide
Molecular Weight ~450 g/mol (estimated) 430–450 g/mol 429 g/mol
LogP ~3.2 (predicted) 3.5–4.0 2.8
Hydrogen Bond Acceptors 6 7 8
Solubility Low (due to aromatic rings) Moderate (sulfanyl group) Poor (thiazolidinone)

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